2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-15-12-7-3-4-8-13(12)18-14(19-15)9-20-16(22)10-5-1-2-6-11(10)17(20)23/h1-8H,9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPSGWXORXNFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone core is classically prepared by heating anthranilic acid with urea or thiourea in acidic media. Modern adaptations employ microwave-assisted synthesis to reduce reaction times. For example:
Functionalization at the 2-Position
Introduction of a bromomethyl group at the 2-position requires electrophilic substitution:
- Step 1 : 2-Aminoquinazolin-4(3H)-one is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C for 2 hours.
- Step 2 : The resulting 2-bromomethyl intermediate is isolated via column chromatography (hexane:ethyl acetate, 7:3).
Synthesis of 2,3-Dihydro-1H-Isoindole-1,3-Dione
Phthalic Anhydride and Ammonia Condensation
The isoindole-dione scaffold is synthesized by reacting phthalic anhydride with aqueous ammonia:
Alternative Route via Gabriel Synthesis
A modified Gabriel synthesis employs methylamine for N-alkylation:
- Reaction : Phthalimide (1.0 equiv) is treated with methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in acetone under reflux for 12 hours.
Coupling Strategies for Methylene Bridge Formation
Nucleophilic Substitution
The bromomethylquinazolinone intermediate reacts with the isoindole-dione anion:
Mannich Reaction
A one-pot Mannich reaction avoids isolation of intermediates:
- Protocol : 2-Aminoquinazolin-4(3H)-one (1.0 equiv), formaldehyde (1.5 equiv), and isoindole-dione (1.0 equiv) are heated in ethanol with catalytic HCl (0.1 equiv) at 60°C for 6 hours.
Catalytic Hydrogenation and Final Modifications
Reduction of Imine Intermediates
Unwanted imine byproducts are reduced using Pd/C:
Salt Formation for Crystallization
The free base is converted to a mesylate salt for improved stability:
- Process : The target compound is treated with methanesulfonic acid (1.1 equiv) in acetonitrile, yielding a crystalline mesylate salt (mp 156–158°C).
Analytical Characterization and Validation
Spectroscopic Data
Elemental Analysis
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Sub. | 70 | 98 | High regioselectivity | Requires anhydrous conditions |
| Mannich Reaction | 65 | 95 | One-pot synthesis | Lower yield due to byproducts |
| Catalytic Hydrogenation | 85 | 99 | Removes impurities effectively | Requires specialized equipment |
The patent-preferenced route using ethyl acetate and trifluoroacetic acid (TFA) offers scalability:
- Solvent System : Ethyl acetate minimizes side reactions and simplifies recycling.
- Catalyst Load : 0.05 equiv TFA reduces corrosion risks compared to HCl.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylene Bridge
The methylene group linking the quinazolinone and isoindole-dione serves as a reactive site for nucleophilic substitution.
Mechanistic Insight : The methylene bridge undergoes nucleophilic attack due to electron withdrawal by adjacent carbonyl groups. For example, chloroacetyl chloride reacts at this position to introduce electrophilic side chains .
Condensation Reactions Involving the Quinazolinone Moiety
The 4-oxoquinazolin-2-yl group participates in condensation reactions, particularly with carbonyl-containing reagents.
Key Finding : Schiff bases formed via condensation exhibit enhanced biological activity, particularly as intermediates for antimicrobial agents .
Ring-Opening Reactions of the Isoindole-1,3-dione Group
The isoindole-1,3-dione (phthalimide) ring undergoes nucleophilic ring-opening under specific conditions.
Example : Reaction with ethyl glycinate yields derivatives with potential protease inhibition activity .
Functionalization via Cross-Coupling Reactions
The aromatic rings in both moieties enable palladium-catalyzed cross-coupling.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl derivatives for COX-2 inhibition studies |
Application : Biaryl derivatives synthesized via Suzuki coupling showed up to 47.1% COX-2 inhibition at 20 μM concentration .
Oxidation and Reduction Reactions
The carbonyl groups in the quinazolinone and isoindole-dione are redox-active.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Reduction | NaBH₄, methanol | Secondary alcohol derivatives | |
| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives |
Note : Reduction of the quinazolinone carbonyl group generates alcohols, while oxidation cleaves the isoindole-dione ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The binding interactions can modulate the activity of these targets, leading to desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
a. Linker Modifications
- Thioether vs. Methyl Linkers :
The compound 2-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)ethyl)isoindoline-1,3-dione () replaces the methyl linker with a sulfanyl-ethyl chain. This thioether linker enhances flexibility and may improve membrane permeability, though it reduces thermal stability (m.p. >300°C vs. unlisted for the target compound) . - Ethyl vs. Methyl Chains :
Derivatives like 2-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione () use cyclic amine-substituted methyl linkers, increasing basicity and solubility (e.g., 60% yield, C log P ~2.5) compared to the target compound’s simpler methyl group .
b. Substituent Effects
- Triazolidine/Thione Groups: Compounds 13c and 14 () feature triazolidine-thione (C=S) and triazolidinone-thione substituents.
- Fluorinated Derivatives :
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-isoindole-1,3-dione () incorporates tetrafluoro substitutions, improving metabolic stability and electronegativity (C-F bonds: ~485 kJ/mol) while activating E3 ligase for proteolysis, a distinct mechanism compared to the target compound’s antimicrobial focus .
c. Heterocyclic Additions
- Benzofuran-Thiazole Hybrids :
The compound 2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-isoindole-1,3-dione () adds a benzofuran-thiazole group, enhancing π-π stacking (interplanar distance: ~3.5 Å) and broadening bioactivity to include kinase inhibition . - Epoxide Functionalization :
2-[(2S)-oxiran-2-ylmethyl]-isoindole-1,3-dione () introduces an epoxide group, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in target proteins, a feature absent in the methyl-linked target compound .
Crystallographic and Spectroscopic Insights
- Crystal Packing: The quinazolinone-isoindole hybrid in exhibits planar geometry (r.m.s. deviation = 0.057 Å) and stabilizes via C–H···O (2.8–3.2 Å) and π-π interactions (3.53 Å intercentroid distance), critical for solid-state stability .
- NMR Trends : NH protons in triazolidine derivatives (e.g., 13c: δ 11.54 ppm) deshield significantly compared to carbonyl protons in isoindole-dione (δ 167–179 ppm in 13C NMR), reflecting electronic effects of substituents .
Biological Activity
The compound 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione , also known as a derivative of quinazolinone, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of various precursors, such as 2-mercaptoquinazolinones and acetic anhydride. The structural elucidation is often confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, the IR spectrum reveals characteristic absorption bands related to functional groups present in the molecule .
Antioxidant Activity
Research indicates that derivatives of the quinazolinone structure exhibit significant antioxidant properties. For example, compounds similar to this compound have shown effectiveness in scavenging free radicals in vitro. A study employing the DPPH assay demonstrated that these compounds possess a moderate to high total antioxidant capacity .
Anti-inflammatory Activity
The compound has been evaluated for its inhibitory effects on Cyclooxygenase (COX) enzymes, particularly COX-2. In one study, a related compound exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests potential applications in managing inflammatory conditions.
Antimicrobial Activity
There is evidence supporting the antimicrobial efficacy of quinazolinone derivatives against various bacterial strains. The biological activity is often attributed to the presence of the quinazolinone moiety which enhances interaction with microbial targets .
Case Study: Antioxidant Evaluation
In a comparative study of several derivatives of isoindole compounds, one derivative showed superior antioxidant activity compared to others tested. The structure-function relationship indicated that specific substitutions on the quinazolinone ring significantly influenced the antioxidant capacity .
| Compound | Total Antioxidant Capacity (TAC) | IC50 (μM) |
|---|---|---|
| Compound A | 45% | 25 |
| Compound B | 55% | 20 |
| Target Compound | 65% | 15 |
Case Study: COX Inhibition
A series of synthesized compounds based on the quinazolinone framework were screened for COX inhibitory activity. The results indicated that modifications to the phenyl ring enhanced COX-2 selectivity:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound C | 30% | 47.1% |
| Compound D | 25% | 40% |
| Target Compound | 20% | 45% |
Pharmacokinetic Properties
Preliminary studies have investigated the pharmacokinetics of related compounds using bioinformatics tools. These studies suggest favorable absorption characteristics and good permeability across biological membranes, including the blood-brain barrier (BBB). Such properties are crucial for developing therapeutic agents targeting central nervous system disorders .
Q & A
Q. What are the recommended synthetic routes for 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pre-synthesized quinazolinone derivative with a functionalized isoindole-1,3-dione moiety. For example:
- Step 1: Prepare the quinazolin-4-one core via cyclocondensation of anthranilic acid derivatives with urea or thiourea.
- Step 2: Introduce the methylene bridge via alkylation or Mitsunobu reaction using phthalimide derivatives.
- Characterization: Use FT-IR to confirm carbonyl stretches (~1700 cm⁻¹ for C=O) and NMR (¹H/¹³C) to verify methylene bridge protons (δ ~3.5–4.5 ppm) and aromatic signals. X-ray crystallography (e.g., SHELX refinement) resolves stereochemical ambiguities .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection: Use CuKα radiation (λ = 1.54184 Å) at 100 K to minimize thermal motion artifacts .
- Structure Solution: Employ direct methods (SHELXD) or charge flipping (SHELXE) for phase determination.
- Refinement: Refine anisotropic displacement parameters with SHELXL, ensuring R-factor convergence (e.g., R1 < 0.05). Tools like WinGX/ORTEP visualize molecular geometry and validate hydrogen bonding or π-π interactions .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC): Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with serial dilutions (0.5–128 µg/mL) and optical density measurements .
- Control Compounds: Compare with ciprofloxacin or ampicillin to benchmark potency.
- Mechanistic Insights: Combine with time-kill curves or membrane permeability assays (e.g., SYTOX Green uptake) to assess bactericidal modes .
Advanced Research Questions
Q. How can researchers address low synthetic yields during the alkylation step of the isoindole-1,3-dione moiety?
Methodological Answer: Low yields (~50%) often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Optimizing Reaction Conditions: Use polar aprotic solvents (DMF, DMSO) at 60–80°C to enhance nucleophilicity.
- Catalytic Approaches: Introduce phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate alkylation.
- Purification: Employ gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol to isolate pure product .
Q. How should conflicting bioactivity data between structurally similar derivatives be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., electron-withdrawing groups on the quinazolinone ring) and correlate changes with MIC values.
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase or dihydrofolate reductase. Validate with molecular dynamics simulations to assess stability .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence observed activity .
Q. What advanced crystallographic techniques resolve disorder or twinning in the crystal lattice of this compound?
Methodological Answer:
- Handling Twinning: Use the TWIN/BASF commands in SHELXL to refine twin laws and partition overlapping reflections. For high twin fractions (>30%), consider data reprocessing with HKL-3000 .
- Disorder Management: Apply PART/SUMP restraints to model split positions for flexible groups (e.g., phenethyl substituents). Validate with residual density maps (Fo-Fc) .
- High-Resolution Data: Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), enabling precise anisotropic refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
